1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one is a complex organic compound that features an imidazole ring, a diazepane ring, and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the imidazole and diazepane intermediates. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol .
Chemical Reactions Analysis
1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activity and disrupting cellular processes. Additionally, the compound can interact with DNA and proteins, leading to changes in gene expression and protein function .
Comparison with Similar Compounds
1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one can be compared to other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug that contains an imidazole ring.
These compounds share the imidazole core but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Properties
IUPAC Name |
1-[4-[(1-ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-14(19)18-8-5-7-16(10-11-18)12-13-15-6-9-17(13)4-2/h3,6,9H,1,4-5,7-8,10-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJXFHUQVQMNOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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